Virodhamine trifluoroacetate
Virodhamine trifluoroacetate
Virodhamine trifluoroacetate is an endogenous cannabinoid receptor mixed agonist/antagonist. It acts by being a full agonist at GPR55 and CB2 and partial agonist/antagonist at CB1.
Brand Name:
Vulcanchem
CAS No.:
1415264-56-0
VCID:
VC0546819
InChI:
InChI=1S/C22H37NO2.C2HF3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23;3-2(4,5)1(6)7/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3;(H,6,7)/b7-6-,10-9-,13-12-,16-15-;
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN.C(=O)(C(F)(F)F)O
Molecular Formula:
C24H38F3NO4
Molecular Weight:
461.56
Virodhamine trifluoroacetate
CAS No.: 1415264-56-0
Inhibitors
VCID: VC0546819
Molecular Formula: C24H38F3NO4
Molecular Weight: 461.56
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1415264-56-0 |
---|---|
Product Name | Virodhamine trifluoroacetate |
Molecular Formula | C24H38F3NO4 |
Molecular Weight | 461.56 |
IUPAC Name | 2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C22H37NO2.C2HF3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23;3-2(4,5)1(6)7/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3;(H,6,7)/b7-6-,10-9-,13-12-,16-15-; |
Standard InChIKey | APQWCQIPZHJFAU-XVSDJDOKSA-N |
SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN.C(=O)(C(F)(F)F)O |
Appearance | Solid powder |
Description | Virodhamine trifluoroacetate is an endogenous cannabinoid receptor mixed agonist/antagonist. It acts by being a full agonist at GPR55 and CB2 and partial agonist/antagonist at CB1. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Virodhamine trifluoroacetate; Virodhamine trifluoroacetate salt; Virodhamine-trifluoroacetate; |
Reference | 1: Hillard CJ, Huang H, Vogt CD, Rodrigues BE, Neumann TS, Sem DS, Schroeder F, Cunningham CW. Endocannabinoid Transport Proteins: Discovery of Tools to Study Sterol Carrier Protein-2. Methods Enzymol. 2017;593:99-121. doi: 10.1016/bs.mie.2017.06.017. Epub 2017 Jul 17. PubMed PMID: 28750817. 2: Pertwee RG. Endocannabinoids and Their Pharmacological Actions. Handb Exp Pharmacol. 2015;231:1-37. doi: 10.1007/978-3-319-20825-1_1. Review. PubMed PMID: 26408156. 3: Hind WH, Tufarelli C, Neophytou M, Anderson SI, England TJ, O'Sullivan SE. Endocannabinoids modulate human blood-brain barrier permeability in vitro. Br J Pharmacol. 2015 Jun;172(12):3015-27. doi: 10.1111/bph.13106. Epub 2015 Apr 10. PubMed PMID: 25651941; PubMed Central PMCID: PMC4459020. 4: Brantl SA, Khandoga AL, Siess W. Activation of platelets by the endocannabinoids 2-arachidonoylglycerol and virodhamine is mediated by their conversion to arachidonic acid and thromboxane A2, not by activation of cannabinoid receptors. Platelets. 2014;25(6):465-6. doi: 10.3109/09537104.2013.835040. Epub 2013 Oct 8. Review. PubMed PMID: 24102401. 5: Brantl SA, Khandoga AL, Siess W. Mechanism of platelet activation induced by endocannabinoids in blood and plasma. Platelets. 2014;25(3):151-61. doi: 10.3109/09537104.2013.803530. Epub 2013 Jun 21. PubMed PMID: 23789792. 6: Dudášová A, Keir SD, Parsons ME, Molleman A, Page CP. The effects of cannabidiol on the antigen-induced contraction of airways smooth muscle in the guinea-pig. Pulm Pharmacol Ther. 2013 Jun;26(3):373-9. doi: 10.1016/j.pupt.2013.02.002. Epub 2013 Feb 18. PubMed PMID: 23428645. 7: Hayase T. Working memory- and anxiety-related behavioral effects of repeated nicotine as a stressor: the role of cannabinoid receptors. BMC Neurosci. 2013 Feb 9;14:20. doi: 10.1186/1471-2202-14-20. PubMed PMID: 23394117; PubMed Central PMCID: PMC3599339. 8: Rogers TJ. The molecular basis for neuroimmune receptor signaling. J Neuroimmune Pharmacol. 2012 Dec;7(4):722-4. doi: 10.1007/s11481-012-9398-4. Epub 2012 Aug 31. PubMed PMID: 22935971; PubMed Central PMCID: PMC4011130. 9: Ottria R, Casati S, Ciuffreda P. Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling molecules. Chem Phys Lipids. 2012 Oct;165(7):705-11. doi: 10.1016/j.chemphyslip.2012.06.010. Epub 2012 Jul 28. PubMed PMID: 22850591. 10: Sharir H, Console-Bram L, Mundy C, Popoff SN, Kapur A, Abood ME. The endocannabinoids anandamide and virodhamine modulate the activity of the candidate cannabinoid receptor GPR55. J Neuroimmune Pharmacol. 2012 Dec;7(4):856-65. doi: 10.1007/s11481-012-9351-6. Epub 2012 Mar 28. PubMed PMID: 22454039; PubMed Central PMCID: PMC3669693. 11: Günther J, Schulte K, Wenzel D, Malinowska B, Schlicker E. Prostaglandins of the E series inhibit monoamine release via EP3 receptors: proof with the competitive EP3 receptor antagonist L-826,266. Naunyn Schmiedebergs Arch Pharmacol. 2010 Jan;381(1):21-31. doi: 10.1007/s00210-009-0478-9. Epub 2009 Dec 10. PubMed PMID: 20012265. 12: O'Sullivan SE, Kendall DA. Cannabinoid activation of peroxisome proliferator-activated receptors: potential for modulation of inflammatory disease. Immunobiology. 2010 Aug;215(8):611-6. doi: 10.1016/j.imbio.2009.09.007. Epub 2009 Oct 14. Review. PubMed PMID: 19833407. 13: Reichenbach V, Ros J, Jiménez W. [Endogenous cannabinoids in liver disease: Many darts for a single target]. Gastroenterol Hepatol. 2010 Apr;33(4):323-9. doi: 10.1016/j.gastrohep.2009.06.010. Epub 2009 Sep 16. Review. Spanish. PubMed PMID: 19758727. 14: Ozalp A, Barroso B. Simultaneous quantitative analysis of N-acylethanolamides in clinical samples. Anal Biochem. 2009 Dec 1;395(1):68-76. doi: 10.1016/j.ab.2009.08.005. Epub 2009 Aug 8. PubMed PMID: 19665986. 15: Malinowska B, Lupinski S, Godlewski G, Baranowska U, Schlicker E. Role of endocannabinoids in cardiovascular shock. J Physiol Pharmacol. 2008 Dec;59 Suppl 8:91-107. Review. PubMed PMID: 19258666. 16: Gkoumassi E, Dekkers BG, Dröge MJ, Elzinga CR, Hasenbosch RE, Meurs H, Nelemans SA, Schmidt M, Zaagsma J. (Endo)cannabinoids mediate different Ca2+ entry mechanisms in human bronchial epithelial cells. Naunyn Schmiedebergs Arch Pharmacol. 2009 Jul;380(1):67-77. doi: 10.1007/s00210-009-0406-z. Epub 2009 Mar 3. PubMed PMID: 19255745. 17: Brusberg M, Arvidsson S, Kang D, Larsson H, Lindström E, Martinez V. CB1 receptors mediate the analgesic effects of cannabinoids on colorectal distension-induced visceral pain in rodents. J Neurosci. 2009 Feb 4;29(5):1554-64. doi: 10.1523/JNEUROSCI.5166-08.2009. PubMed PMID: 19193902. 18: Thomas A, Hopfgartner G, Giroud C, Staub C. Quantitative and qualitative profiling of endocannabinoids in human plasma using a triple quadrupole linear ion trap mass spectrometer with liquid chromatography. Rapid Commun Mass Spectrom. 2009 Mar;23(5):629-38. doi: 10.1002/rcm.3918. PubMed PMID: 19170046. 19: Hayase T. Nicotine (NC)-induced "depressive" behavioral symptoms and effects of antidepressants including cannabinoids (CBs). J Toxicol Sci. 2008 Dec;33(5):555-64. PubMed PMID: 19043277. 20: Kozłowska H, Baranowska M, Schlicker E, Kozłowski M, Laudañski J, Malinowska B. Virodhamine relaxes the human pulmonary artery through the endothelial cannabinoid receptor and indirectly through a COX product. Br J Pharmacol. 2008 Dec;155(7):1034-42. doi: 10.1038/bjp.2008.371. Epub 2008 Sep 22. PubMed PMID: 18806815; PubMed Central PMCID: PMC2597267. |
PubChem Compound | 91691131 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume